3-alpha-Androstanediol glucuronide

Description

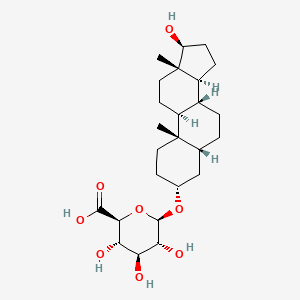

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H40O8 |

|---|---|

Molecular Weight |

468.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,23-,24+,25+/m1/s1 |

InChI Key |

GYNWSIBKBBWJJW-PAXPDMBVSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of 3-alpha-Androstanediol Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-alpha-Androstanediol glucuronide (3α-Adiol-G) is a significant downstream metabolite of androgens, primarily derived from dihydrotestosterone (B1667394) (DHT). Its quantification in biological fluids serves as a crucial biomarker for assessing peripheral androgen action and metabolism. Elevated levels of 3α-Adiol-G are associated with conditions of excess androgen activity, such as hirsutism and polycystic ovary syndrome (PCOS), making it a valuable diagnostic and monitoring tool.[1] This technical guide provides an in-depth overview of the 3α-Adiol-G biosynthesis pathway, presenting key quantitative data, detailed experimental protocols for its measurement and the analysis of enzyme activity, and visual representations of the involved biochemical pathways.

The Core Biosynthesis Pathway

The formation of 3α-Adiol-G is a multi-step enzymatic process that primarily occurs in androgen target tissues like the skin (especially around hair follicles), prostate, and liver.[2][3] The pathway begins with the conversion of testosterone (B1683101) and culminates in the glucuronidation of 3α-androstanediol, rendering it a water-soluble and readily excretable compound.

The key enzymatic steps are:

-

5α-Reduction of Testosterone: The potent androgen, testosterone, is irreversibly converted to dihydrotestosterone (DHT) by the action of 5α-reductase enzymes (SRD5A isozymes).[3] There are two main isoenzymes, type 1 and type 2, which are localized in the nuclear membrane.[3] Type 2 is predominant in genital tissues, while type 1 is more widespread.[3]

-

3α-Reduction of DHT: DHT is then metabolized to 5α-androstane-3α,17β-diol (3α-androstanediol) by 3α-hydroxysteroid dehydrogenases (3α-HSDs).[4] Specifically, the aldo-keto reductase family 1 member C2 (AKR1C2), also known as 3α-HSD type 3, is a key enzyme in this conversion, effectively reducing the potent androgen DHT to a less active metabolite.[5][6] This reaction is generally considered a key step in androgen inactivation within target cells.[7]

-

Glucuronidation of 3α-Androstanediol: The final step involves the conjugation of a glucuronic acid moiety to the 3α-hydroxyl group of 3α-androstanediol. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are microsomal enzymes.[4] The UGT2B subfamily, particularly UGT2B15 and UGT2B17, are primarily responsible for the glucuronidation of androgens and their metabolites, including 3α-androstanediol.[4][7] This process significantly increases the water solubility of the steroid, facilitating its excretion in urine and bile.

Alternative ("Backdoor") Androgen Synthesis Pathways

It is important to note that alternative pathways for DHT synthesis exist, which can bypass testosterone as an intermediate.[8][9] These "backdoor" pathways can be significant in certain physiological and pathological states, such as in some forms of congenital adrenal hyperplasia and castration-resistant prostate cancer.[8] In these pathways, 17α-hydroxyprogesterone is converted through a series of steps to produce androstanediol, which can then be oxidized to DHT in peripheral tissues.[10] While the classic pathway is the primary source of 3α-Adiol-G, the contribution from alternative pathways can be relevant in specific contexts.

Quantitative Data

The following tables summarize key quantitative data related to the 3α-Adiol-G biosynthesis pathway.

Table 1: Reference Serum Concentrations of 3α-Androstanediol Glucuronide

| Population | Method | Reference Range |

| Adult Males (≥18 Years) | ELISA | 425-3230 ng/dL[1] |

| Adult Females (≥18 Years) | ELISA | 77-940 ng/dL[1] |

| Healthy Individuals | LC-MS/MS | A study established new reference intervals based on age and gender using LC-MS/MS, noting that ELISA methods may show a positive bias.[11] A limit of quantification of 0.059 µg/L was reported.[11][12] |

Table 2: Tissue Concentrations of Key Androgens

| Androgen | Tissue | Concentration (mean ± SD) |

| Testosterone (T) | Hypertrophic Prostate | 0.71 ± 0.43 ng/g[13] |

| Dihydrotestosterone (DHT) | Hypertrophic Prostate | 4.46 ± 1.41 ng/g[13] |

| 3α-Androstanediol | Hypertrophic Prostate | 0.34 ± 0.23 ng/g[13] |

| 3α-Androstanediol | Benign Prostatic Hyperplasia | Subnormal levels compared to normal tissue[14] |

Table 3: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Notes |

| AKR1C2 (3α-HSD Type 3) | Dihydrotestosterone (DHT) | 8.3 ± 1.5 µM (for AKR1C4) to 80.6 ± 28.8 µM (for AKR1C1) | Not specified | Km values for DHT reduction vary among AKR1C isoforms.[15] |

| UGT (general) | Fluorescent UGT substrate | ~40 µM | Not specified | In donor-pooled human liver microsomes.[16] |

Experimental Protocols

Measurement of 3α-Androstanediol Glucuronide

1. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: This is a competitive immunoassay. Unlabeled 3α-Adiol-G in samples, calibrators, and controls competes with a fixed amount of enzyme-labeled 3α-Adiol-G (conjugate) for a limited number of binding sites on a polyclonal antibody-coated microplate.[17] After incubation, unbound components are washed away. A substrate is added, and the enzyme reaction produces a color change. The intensity of the color is inversely proportional to the concentration of 3α-Adiol-G in the sample.[17]

-

Methodology:

-

Sample Preparation: Serum is the typical matrix. No pretreatment is generally required for direct ELISA kits.[2]

-

Assay Procedure:

-

Pipette 50 µL of each calibrator, control, and patient serum sample into the appropriate wells of the antibody-coated microplate in duplicate.[17]

-

Add 100 µL of the diluted 3α-Adiol-G-HRP conjugate working solution to each well.[17]

-

Incubate the plate, typically on a shaker, for a specified time (e.g., 30 minutes) at room temperature.[17]

-

Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

-

Add the TMB substrate solution to each well and incubate for a set period (e.g., 15 minutes) at room temperature, protected from light.

-

Stop the enzyme reaction by adding a stop solution (e.g., sulfuric acid).[17]

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the calibrators against their known concentrations.

-

Determine the concentration of 3α-Adiol-G in the patient samples by interpolating their absorbance values from the standard curve.

-

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS offers high specificity and sensitivity for the quantification of steroids. The method involves chromatographic separation of the analyte from other matrix components followed by mass spectrometric detection. Detection is typically performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored for quantification.

-

Methodology:

-

Sample Preparation:

-

Protein precipitation is performed by adding a solvent like acetonitrile (B52724) to the serum sample. An internal standard (e.g., deuterated 3α-Adiol-G) is added at this stage.

-

The sample is centrifuged, and the supernatant is collected.

-

Solid-phase extraction (SPE) is often used for further cleanup and concentration of the analyte.

-

-

Chromatographic Separation:

-

An aliquot of the extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Separation is achieved on a suitable column (e.g., a phenyl column) using a specific mobile phase gradient.[12]

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer.

-

The analysis is performed in negative ionization mode.[18]

-

Specific MRM transitions for 3α-Adiol-G (quantifier and qualifier ions) and the internal standard are monitored. For example, a quantifier transition for 3α-Adiol-G could be 486.35 -> 257.2 m/z.[18]

-

-

Data Analysis:

-

A calibration curve is generated by analyzing standards of known concentrations.

-

The concentration of 3α-Adiol-G in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

-

Enzyme Activity Assays

1. 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Activity Assay (Colorimetric)

-

Principle: This assay measures the activity of 3α-HSD by monitoring the conversion of NAD+ to NADH. The production of NADH is coupled to a colorimetric reaction where a dye reagent is reduced by NADH, resulting in a color change that can be measured spectrophotometrically at 450 nm. The rate of color development is proportional to the 3α-HSD activity in the sample.[19]

-

Methodology:

-

Reagent Preparation: Prepare assay buffer, substrate solution (e.g., bile acids or a specific steroid), and dye reagents as per the kit instructions.[19]

-

Sample Preparation: Homogenize tissue or cell samples in assay buffer and determine the protein concentration.

-

Assay Procedure:

-

Add samples, standards, and a positive control to a 96-well microplate.

-

Initiate the reaction by adding a reaction mix containing the substrate and NAD+.

-

Incubate the plate for a defined period (e.g., 5 minutes) at a specific temperature (e.g., 37°C).[19]

-

Measure the absorbance at 450 nm at multiple time points to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the change in absorbance over time.

-

Use a NADH standard curve to convert the absorbance change to the amount of NADH produced.

-

Calculate the enzyme activity, often expressed as units per milligram of protein, where one unit is the amount of enzyme that produces 1 µmol of NADH per minute.[19]

-

-

2. UDP-Glucuronosyltransferase (UGT) Activity Assay (Fluorometric)

-

Principle: This assay measures UGT activity using a fluorescent substrate. The substrate is converted by UGTs in the presence of the cofactor UDP-glucuronic acid (UDPGA) into a non-fluorescent glucuronide. The decrease in fluorescence over time is directly proportional to the UGT activity.[16][20]

-

Methodology:

-

Sample Preparation: Prepare microsomal fractions from tissue or cells. Protein concentration should be determined.[16]

-

Reaction Setup:

-

In a 96-well plate, add the microsomal sample, assay buffer, and alamethicin (B1591596) (a pore-forming agent to allow substrate and cofactor access to the luminal active site of UGTs).[21]

-

Include a control reaction for each sample without the addition of UDPGA to account for non-UGT dependent substrate degradation.

-

Pre-incubate the plate.

-

-

Assay Procedure:

-

Initiate the reaction by adding the fluorescent UGT substrate and UDPGA.

-

Immediately measure the fluorescence (e.g., Ex/Em = 415/502 nm) in kinetic mode for 30-40 minutes at 37°C.[16]

-

-

Data Analysis:

-

Calculate the rate of fluorescence decrease for both the complete reaction and the no-UDPGA control.

-

Subtract the rate of the no-UDPGA control from the complete reaction to determine the UGT-specific activity.

-

Use a standard curve of the fluorescent substrate to quantify the amount of substrate consumed and express the activity as pmol/min/mg of microsomal protein.

-

-

Signaling Pathways and Workflows

3α-Androstanediol Glucuronide Biosynthesis Pathway

Caption: The core biosynthesis pathway of 3α-Androstanediol Glucuronide from Testosterone.

Experimental Workflow for LC-MS/MS Quantification

Caption: A typical experimental workflow for the quantification of 3α-Adiol-G by LC-MS/MS.

References

- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 2. eaglebio.com [eaglebio.com]

- 3. immunotech.cz [immunotech.cz]

- 4. Multiple roles for UDP-glucuronosyltransferase (UGT)2B15 and UGT2B17 enzymes in androgen metabolism and prostate cancer evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AKR1C2 - Wikipedia [en.wikipedia.org]

- 6. Human type 3 3alpha-hydroxysteroid dehydrogenase (aldo-keto reductase 1C2) and androgen metabolism in prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UDP-glucuronosyltransferase 2B15 (UGT2B15) and UGT2B17 enzymes are major determinants of the androgen response in prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [The alternative androgen synthesis pathway in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. Establishment of reference intervals for serum concentrations of androstanediol glucuronide by a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of testosterone and its tissue metabolites (DHT and 3 alpha-diol) in human plasma and prostatic tissue by isotopic dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Subnormal tissue 3 alpha-androstanediol and androsterone in prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. abcam.co.jp [abcam.co.jp]

- 17. ibl-america.com [ibl-america.com]

- 18. orbi.uliege.be [orbi.uliege.be]

- 19. cohesionbio.com [cohesionbio.com]

- 20. assaygenie.com [assaygenie.com]

- 21. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Elucidation of 3-alpha-Androstanediol Glucuronide: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

3-alpha-Androstanediol glucuronide (3α-AG) is a significant downstream metabolite of androgens, primarily dihydrotestosterone (B1667394) (DHT). Its discovery and subsequent investigation have been pivotal in understanding peripheral androgen action and the pathophysiology of various androgen-related disorders. This technical guide provides an in-depth exploration of the discovery, history, metabolic pathways, and analytical methodologies related to 3α-AG, tailored for researchers, scientists, and professionals in drug development.

Initially identified as a urinary steroid metabolite, the clinical significance of 3α-AG became apparent with the development of specific immunoassays. It is now recognized as a valuable biomarker for assessing peripheral androgen metabolism, particularly in conditions characterized by excess androgen action at the tissue level, such as hirsutism and polycystic ovary syndrome (PCOS).[1][2][3] The concentration of 3α-AG in circulation is considered to reflect the activity of the 5α-reductase enzyme, which converts testosterone (B1683101) to the more potent DHT in target tissues like the skin and hair follicles.[4][5]

Discovery and History: A Chronological Perspective

The journey of 3α-AG from a mere metabolic byproduct to a clinically relevant marker has been a gradual process, marked by key advancements in analytical chemistry and endocrinology.

-

Early 1980s: The concept of 3α-AG as a marker of peripheral androgen action began to emerge. A pivotal study in 1981 demonstrated that both 3α-androstanediol and its glucuronide are derived principally from extrahepatic (target) tissue events, highlighting their potential as indicators of local androgen metabolism.[6]

-

Mid-1980s: The development of radioimmunoassays (RIAs) for 3α-AG was a significant breakthrough, enabling direct measurement in plasma and serum. A 1984 study elucidated the origin of plasma 3α-AG in men, showing it is a major metabolite of DHT.[7] Subsequent research in 1986 correlated serum 3α-AG levels with skin 5α-reductase activity, solidifying its role as a marker of peripheral androgenicity.[8] A 1987 study provided direct evidence for the formation of 3α-AG in human genital skin.[9]

-

Late 1980s and 1990s: The clinical utility of 3α-AG measurements was extensively investigated, particularly in women with hirsutism. Studies showed that elevated 3α-AG levels were often found in these patients, even with normal circulating testosterone levels, suggesting an increased peripheral conversion of androgens.[10] However, some studies also highlighted the controversial nature of its utility, noting that changes in its levels with treatment could be time-dependent.[11]

-

2000s and Beyond: The advent of more specific and sensitive techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has provided more accurate quantification of 3α-AG.[12][13] This has led to the establishment of more reliable reference intervals and a better understanding of its role in various conditions, including congenital adrenal hyperplasia and premature pubarche.[14][15]

Metabolic Pathway of this compound

The formation of 3α-AG is a multi-step process that occurs primarily in androgen target tissues. It represents a key pathway for the inactivation and excretion of potent androgens.

The synthesis begins with the conversion of testosterone to dihydrotestosterone (DHT) by the enzyme 5α-reductase. DHT, a more potent androgen than testosterone, is then reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD) to form 3-alpha-Androstanediol. Finally, 3-alpha-Androstanediol undergoes glucuronidation, a phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), to form the water-soluble and readily excretable 3α-AG.

Quantitative Data on 3α-Androstanediol Glucuronide Levels

The concentration of 3α-AG in serum or plasma varies depending on age, sex, and clinical condition. The following tables summarize typical reference ranges and levels observed in specific patient populations.

Table 1: Reference Ranges for Serum 3α-Androstanediol Glucuronide

| Population | Reference Range (ng/mL) | Reference Range (nmol/L) |

| Adult Men | 2.60 - 15.0 | 5.5 - 32.0 |

| Adult Women | 0.60 - 3.00 | 1.3 - 6.4 |

| Pre-pubertal Children | 0.10 - 0.60 | 0.2 - 1.3 |

Conversion factor: 1 ng/mL ≈ 2.13 nmol/L. Data compiled from various sources.[4]

Table 2: Serum 3α-Androstanediol Glucuronide Levels in Clinical Conditions

| Condition | Patient Group | 3α-AG Level (mean ± SD) | Control Group | 3α-AG Level (mean ± SD) | Reference |

| Idiopathic Hirsutism | 28 women | 4.87 ± 1.92 ng/dL | 50 normal women | 1.19 ± 0.37 ng/dL | [10] |

| Polycystic Ovary Syndrome (PCOS) - Hirsute | 45 women | Significantly elevated vs. controls | 50 normal women | - | [2][16] |

| PCOS - Non-Hirsute | 40 women | Higher than controls, lower than hirsute PCOS | 50 normal women | - | [2][16] |

| Idiopathic Premature Adrenarche (IPA) | 26 children | 2.7 ± 2.0 nmol/L | 36 normal prepubertal children | 0.8 ± 0.5 nmol/L | [15] |

| Normal Puberty (Tanner II-III) - Male | 10 boys | 3.8 ± 1.7 nmol/L | 36 normal prepubertal children | 0.8 ± 0.5 nmol/L | [15] |

| Normal Puberty (Tanner II-III) - Female | 12 girls | 1.74 ± 0.52 nmol/L | 36 normal prepubertal children | 0.8 ± 0.5 nmol/L | [15] |

Experimental Protocols for 3α-Androstanediol Glucuronide Measurement

The quantification of 3α-AG in biological fluids is primarily achieved through two methods: Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Radioimmunoassay (RIA)

RIA is a competitive binding assay that was historically the gold standard for 3α-AG measurement.

Principle: The assay is based on the competition between a known amount of radiolabeled 3α-AG (tracer) and the unlabeled 3α-AG present in the sample for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled 3α-AG in the sample.

Methodology:

-

Sample Preparation: Serum or plasma samples are collected and stored frozen until analysis.

-

Assay Setup: A series of tubes are prepared for standards (known concentrations of 3α-AG), controls, and unknown samples.

-

Reagent Addition: A specific volume of the anti-3α-AG antibody and the radiolabeled 3α-AG are added to each tube.

-

Incubation: The tubes are incubated to allow for competitive binding to reach equilibrium.

-

Separation: A second antibody or a solid-phase separation method is used to precipitate the primary antibody-antigen complexes.

-

Measurement: The radioactivity of the bound fraction (pellet) is measured using a gamma counter.

-

Calculation: A standard curve is constructed by plotting the percentage of bound radioactivity against the concentration of the standards. The concentration of 3α-AG in the patient samples is then determined from this curve.[17][18][19][20]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method that has become the preferred technique for 3α-AG quantification in recent years.

Principle: This method involves the chromatographic separation of 3α-AG from other components in the sample, followed by its ionization and detection by a mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for 3α-AG, providing high specificity.

Methodology:

-

Sample Preparation: An internal standard (typically a stable isotope-labeled version of 3α-AG) is added to the serum or plasma sample. This is followed by protein precipitation and/or solid-phase extraction (SPE) to remove interfering substances.[12][21][22]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where 3α-AG is separated from other molecules on a chromatographic column (e.g., a C18 column).

-

Ionization: The eluent from the LC column is introduced into the mass spectrometer, where 3α-AG is ionized, typically using electrospray ionization (ESI) in negative ion mode.

-

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for 3α-AG is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

Quantification: A calibration curve is generated by analyzing standards with known concentrations of 3α-AG and the internal standard. The concentration of 3α-AG in the samples is calculated based on the peak area ratio of the analyte to the internal standard.[12][13]

Conclusion

The discovery and characterization of this compound have significantly advanced our understanding of peripheral androgen metabolism. From its initial identification to its routine measurement in clinical laboratories, 3α-AG has proven to be a valuable tool for researchers and clinicians investigating androgen-related disorders. The evolution of analytical methods from RIA to the more specific and sensitive LC-MS/MS has further refined its clinical utility. For professionals in drug development, a thorough understanding of 3α-AG's biochemistry and measurement is crucial for evaluating the efficacy and mechanism of action of therapies targeting androgen synthesis and action. Future research will likely continue to uncover the nuanced roles of this important metabolite in health and disease.

References

- 1. Serum levels of 3alpha-androstanediol glucuronide in young women with polycystic ovary syndrome, idiopathic hirsutism and in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum levels of 3alpha-androstanediol glucuronide in hirsute and non hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. immunotech.cz [immunotech.cz]

- 5. Androstanediol glucuronide - Wikipedia [en.wikipedia.org]

- 6. Studies on the origin of androstanediol and androstanediol glucuronide in young and elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Origin of plasma androstanediol glucuronide in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurements of 3 alpha,17 beta-androstanediol glucuronide in serum and urine and the correlation with skin 5 alpha-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of 3 alpha-androstanediol glucuronide in human genital skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3 alpha, 17 beta-androstanediol glucuronide in plasma. A marker of androgen action in idiopathic hirsutism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Time-dependent changes in serum 3 alpha-androstanediol glucuronide correlate with hirsutism scores after ovarian suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Establishment of reference intervals for serum concentrations of androstanediol glucuronide by a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Serum 3 alpha-androstanediol glucuronide measurements in sexually mature women with congenital adrenal hyperplasia during therapy [pubmed.ncbi.nlm.nih.gov]

- 15. 3 alpha-Androstanediol glucuronide in premature and normal pubarche - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. microbenotes.com [microbenotes.com]

- 21. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. eva.mpg.de [eva.mpg.de]

The Role of 3-alpha-Androstanediol Glucuronide in Androgen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-alpha-Androstanediol glucuronide (3α-diol G) is a significant downstream metabolite of potent androgens, primarily dihydrotestosterone (B1667394) (DHT). Its measurement in serum and urine serves as a crucial biomarker for assessing peripheral androgen action and metabolism. This technical guide provides an in-depth overview of the synthesis, metabolic pathways, and clinical significance of 3α-diol G, along with detailed experimental protocols and quantitative data to support research and drug development in androgen-related fields.

Synthesis and Metabolism of 3α-Androstanediol Glucuronide

The formation of 3α-diol G is the culmination of a series of enzymatic conversions of precursor androgens. The primary pathway begins with testosterone (B1683101), which is converted to the more biologically active DHT by the enzyme 5α-reductase. This conversion is a critical step in androgen action in many target tissues, including the skin, hair follicles, and prostate.

Following its formation, DHT is further metabolized to 3α-androstanediol by 3α-hydroxysteroid dehydrogenases (3α-HSDs). Finally, 3α-androstanediol undergoes glucuronidation, a phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferases (UGTs) to form the water-soluble and readily excretable 3α-diol G. The UGT enzymes, particularly UGT2B15 and UGT2B17, play a pivotal role in this final conjugation step, influencing the clearance of androgens from peripheral tissues.[1][2]

Clinical Significance and Data Presentation

Elevated levels of 3α-diol G are indicative of increased peripheral androgen metabolism and are associated with various clinical conditions characterized by hyperandrogenism. Its measurement is particularly valuable when circulating levels of precursor androgens like testosterone are within the normal range.

Hirsutism and Polycystic Ovary Syndrome (PCOS)

In women, elevated 3α-diol G is a sensitive marker for idiopathic hirsutism and PCOS.[3][4] Studies have consistently shown significantly higher serum concentrations of 3α-diol G in women with these conditions compared to healthy controls.

| Population | Mean Serum 3α-diol G (ng/mL) | Reference |

| Normal Women | 0.60 - 3.00 | [1] |

| Hirsute Women (PCOS) | Significantly higher than controls | [3][4] |

| Hirsute Women (Idiopathic) | Significantly higher than controls | [3] |

Acne Vulgaris

Research suggests a link between elevated 3α-diol G and acne in women, even in those with normal circulating androgen levels.[5][6] One study found that 50% of adult women with acne and normal androgen levels had increased 3α-diol G.[5]

| Condition | Finding | Reference |

| Adult Women with Acne (Normal Androgens) | 50% showed elevated 3α-diol G | [5] |

| Normoandrogenic Women with Acne | Elevated serum androsterone (B159326) glucuronide (a related metabolite) | [6] |

Reference Ranges

The following table summarizes typical reference ranges for serum 3α-diol G. It is important to note that these ranges can vary between laboratories and methodologies.

| Population | Serum 3α-diol G Range (ng/mL) |

| Pre-pubertal Children | 0.10 - 0.60 |

| Adult Men | 2.60 - 15.0 |

| Adult Women | 0.60 - 3.00 |

Data adapted from a representative source.[1]

Experimental Protocols

Accurate quantification of 3α-diol G is essential for its clinical and research applications. The following sections provide detailed methodologies for common analytical techniques.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for the quantification of 3α-diol G. The following is a representative protocol for a competitive binding ELISA.

Principle: Unlabeled 3α-diol G in the sample competes with a fixed amount of enzyme-labeled 3α-diol G for a limited number of binding sites on an antibody-coated microplate. The intensity of the color produced is inversely proportional to the concentration of 3α-diol G in the sample.[7]

Materials:

-

3α-diol G ELISA kit (containing antibody-coated microplate, standards, controls, enzyme-HRP conjugate, wash buffer, TMB substrate, and stop solution)

-

Precision pipettes and tips

-

Microplate reader

-

Plate shaker

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Prepare working solutions of the HRP conjugate and wash buffer as per the kit instructions.[7]

-

Sample Addition: Pipette 50 µL of each standard, control, and serum sample into the appropriate wells of the microplate in duplicate.[7]

-

Conjugate Addition: Add 100 µL of the diluted enzyme-HRP conjugate to each well.[7]

-

Incubation: Incubate the plate on a shaker at approximately 200 rpm for 30 minutes at room temperature.[7]

-

Washing: Wash the wells three times with 300 µL of diluted wash buffer per well.[7]

-

Substrate Addition: Add 150 µL of TMB substrate to each well.[7]

-

Incubation: Incubate the plate on a shaker for 10-15 minutes at room temperature in the dark.[7]

-

Stopping Reaction: Add 50 µL of stop solution to each well.[7]

-

Reading: Read the absorbance at 450 nm using a microplate reader within 20 minutes.[7]

-

Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of 3α-diol G in the samples from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of 3α-diol G and is considered a gold-standard method.

Principle: The sample is first subjected to chromatographic separation to isolate 3α-diol G from other matrix components. The isolated compound is then ionized and fragmented in the mass spectrometer. Specific precursor-to-product ion transitions are monitored for quantification.[8]

Sample Preparation:

-

Protein Precipitation: Precipitate proteins in the serum sample using a suitable organic solvent (e.g., acetonitrile).

-

Solid-Phase Extraction (SPE): Further purify the sample using an SPE cartridge to remove interfering substances.

-

Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.

LC-MS/MS Parameters (Representative):

-

LC Column: C18 reverse-phase column

-

Mobile Phase: Gradient of water and acetonitrile (B52724) with a modifier (e.g., formic acid)

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode

-

MRM Transitions:

-

Quantifier: 486.35 -> 257.2 m/z

-

Qualifier: 486.35 -> 275.2 m/z

-

Internal Standard (d3-ADG): 489.4 -> 260.2 m/z (quantifier), 489.4 -> 278.2 m/z (qualifier)[8]

-

Conclusion

This compound is a valuable biomarker for assessing peripheral androgen metabolism and action. Its measurement provides crucial insights into conditions of androgen excess, particularly when circulating androgen levels are not elevated. The choice of analytical methodology, whether ELISA or LC-MS/MS, should be based on the specific requirements for sensitivity, specificity, and throughput. This guide provides a comprehensive resource for researchers and clinicians working in the field of endocrinology and androgen-related drug development.

References

- 1. Multiple roles for UDP-glucuronosyltransferase (UGT)2B15 and UGT2B17 enzymes in androgen metabolism and prostate cancer evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The uridine diphosphate glucuronosyltransferase 2B15 D85Y and 2B17 deletion polymorphisms predict the glucuronidation pattern of androgens and fat mass in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serum levels of 3alpha-androstanediol glucuronide in hirsute and non hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serum levels of 3alpha-androstanediol glucuronide in young women with polycystic ovary syndrome, idiopathic hirsutism and in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evidence for increased androsterone metabolism in some normoandrogenic women with acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ldn.de [ldn.de]

- 8. orbi.uliege.be [orbi.uliege.be]

The Role of 3-alpha-Androstanediol Glucuronide in Peripheral Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-alpha-Androstanediol glucuronide (3α-AG) is a significant downstream metabolite of dihydrotestosterone (B1667394) (DHT), the most potent androgen in peripheral tissues. Its concentration in serum and urine is widely regarded as a reliable marker of peripheral androgen action, particularly within the skin and its appendages, such as hair follicles and sebaceous glands. This technical guide provides a comprehensive overview of the function of 3α-AG, its metabolic pathways, and its clinical relevance in androgen excess disorders. Detailed experimental protocols for its quantification, along with a summary of reported concentrations in various physiological and pathological states, are presented. Furthermore, the intricate signaling pathways modulated by androgens in peripheral tissues are illustrated to provide a deeper understanding of the molecular mechanisms underlying androgen action.

Introduction

Androgens play a crucial role in the development and maintenance of male secondary sexual characteristics and have significant anabolic effects. In peripheral tissues, the action of androgens is primarily mediated by dihydrotestosterone (DHT), which is locally converted from testosterone (B1683101) by the enzyme 5α-reductase. The subsequent metabolism of DHT leads to the formation of 3α-androstanediol, which is then conjugated with glucuronic acid to form this compound (3α-AG). Due to its formation predominantly in target tissues, 3α-AG serves as a valuable biomarker for assessing peripheral androgen metabolism and action.[1][2] Elevated levels of 3α-AG are often associated with conditions of peripheral hyperandrogenism, such as idiopathic hirsutism and polycystic ovary syndrome (PCOS).[3][4][5]

Metabolic Pathway of this compound

The formation of 3α-AG is the culmination of a series of enzymatic reactions that begin with testosterone. This metabolic cascade is crucial for androgen action and subsequent inactivation and excretion.

As depicted in Figure 1, testosterone is first converted to the more potent androgen, DHT, by the action of 5α-reductase. DHT is then metabolized to 3α-androstanediol by 3α-hydroxysteroid dehydrogenase. Finally, 3α-androstanediol is conjugated with glucuronic acid by UDP-glucuronosyltransferase to form the water-soluble and excretable 3α-AG.

Function and Clinical Significance

The primary function of 3α-AG is as a stable, circulating marker that reflects the activity of 5α-reductase and the overall androgen action in peripheral tissues.[6] Its clinical utility is most pronounced in the evaluation of androgen excess disorders in women.

-

Idiopathic Hirsutism: In women with excessive hair growth (hirsutism) but normal circulating levels of testosterone, elevated 3α-AG can indicate increased peripheral androgen metabolism in the hair follicles.[3][7]

-

Polycystic Ovary Syndrome (PCOS): Women with PCOS often exhibit hyperandrogenism, and elevated 3α-AG levels can be a feature of this condition, reflecting increased androgen processing in the skin.[4][8] However, its utility in differentiating between idiopathic hirsutism and PCOS can be limited as levels can be elevated in both conditions.[3]

-

Monitoring Treatment: Changes in 3α-AG levels can be used to monitor the response to anti-androgen therapies. A decrease in 3α-AG would suggest a reduction in peripheral androgen action.

Quantitative Data on 3α-Androstanediol Glucuronide Levels

The following tables summarize reported serum concentrations of 3α-AG in various studies, providing a comparative overview for researchers.

Table 1: Serum 3α-Androstanediol Glucuronide Levels in Women

| Clinical Condition | Number of Subjects (n) | Mean ± SD (ng/dL) | Reference |

| Normal Controls | 27 | - | [3] |

| Idiopathic Hirsutism | 28 | - | [3] |

| Polycystic Ovary Syndrome | 31 | - | [3] |

| Normal Controls | 50 | - | [4] |

| Idiopathic Hirsutism | 35 | - | [4] |

| PCOS (Non-hirsute) | 40 | Lower than hirsute groups | [4] |

| PCOS (Hirsute) | 45 | Elevated | [4] |

| Normal Females | 28 | 2.9 ± 0.94 nmol/L | [7] |

| Hirsute Females (all causes) | 54 | Elevated | [7] |

| - Increased adrenal androgens | 14 | 7.7 ± 7.5 nmol/L | [7] |

| - 21-hydroxylase deficiency | 5 | 7.6 ± 7.4 nmol/L | [7] |

| - Increased ovarian testosterone | 18 | 5.5 ± 3.5 nmol/L | [7] |

| - Idiopathic | 17 | 5.8 ± 4.8 nmol/L | [7] |

| Non-hirsute women with PCOS | - | - | [2] |

| Hirsute women with PCOS | - | 100.3 ± 28.0 ng/mL (Androsterone glucuronide) | [2] |

Note: Direct comparison between studies may be challenging due to variations in assay methodologies and patient populations. Conversion of units may be necessary for accurate interpretation (1 nmol/L ≈ 45.2 ng/dL for 3α-AG).

Experimental Protocols for 3α-AG Quantification

The two primary methods for quantifying 3α-AG in biological fluids are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).

Radioimmunoassay (RIA)

RIA is a highly sensitive competitive binding assay.

Unlabeled 3α-AG in a sample competes with a fixed amount of radiolabeled 3α-AG for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled 3α-AG in the sample.

-

Sample Preparation: Serum or plasma samples are typically used. Extraction with an organic solvent like diethyl ether may be required to remove interfering substances.

-

Assay Setup:

-

Pipette standards, controls, and unknown samples into respective tubes.

-

Add a specific antibody against 3α-AG to all tubes.

-

Add a fixed amount of radiolabeled 3α-AG (e.g., labeled with 125I or 3H).

-

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium. This is often performed at 4°C overnight.

-

Separation: Separate the antibody-bound 3α-AG from the free (unbound) 3α-AG. This can be achieved using methods like precipitation with a second antibody or dextran-coated charcoal.

-

Counting: Measure the radioactivity of the bound fraction using a gamma or beta counter.

-

Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the concentration of 3α-AG in the unknown samples by interpolating their radioactivity values on the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common competitive immunoassay that uses an enzyme-linked antigen or antibody.

Similar to RIA, unlabeled 3α-AG in the sample competes with a fixed amount of enzyme-labeled 3α-AG for binding to a limited amount of anti-3α-AG antibody coated on a microplate well. The amount of enzyme activity is inversely proportional to the concentration of 3α-AG in the sample.

-

Sample and Standard Preparation: Prepare serial dilutions of 3α-AG standards and dilute patient serum samples.

-

Competitive Binding: Add standards, controls, and samples to the wells of a microplate pre-coated with anti-3α-AG antibody. Then, add a fixed concentration of 3α-AG conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubation: Incubate the plate to allow for competition.

-

Washing: Wash the plate to remove unbound components.

-

Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will convert the substrate into a colored product.

-

Stopping Reaction: Stop the enzyme-substrate reaction by adding a stop solution.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a specific wavelength.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Calculate the 3α-AG concentrations in the samples from the standard curve.

Androgen Signaling in Peripheral Tissues

In peripheral tissues like the skin and hair follicles, the biological effects of androgens are mediated by the androgen receptor (AR), a ligand-activated transcription factor.[9] DHT is the primary ligand for the AR in these tissues.

Upon binding to DHT, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR-DHT complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11]

In the context of the hair follicle, particularly in dermal papilla cells, this signaling cascade can lead to the expression of various growth factors and signaling molecules that influence the hair growth cycle. For instance, DHT can induce the expression of transforming growth factor-beta (TGF-β) and dickkopf-1 (DKK1), which are known to inhibit hair growth and promote the transition from the anagen (growth) phase to the catagen (regression) phase.[12] Furthermore, there is evidence of crosstalk between the androgen receptor and the Wnt/β-catenin signaling pathway, which is a critical regulator of hair follicle development and cycling.[13]

Conclusion

This compound is a pivotal metabolite in the assessment of peripheral androgen action. Its measurement provides valuable insights into the pathophysiology of androgen excess disorders, particularly those with prominent cutaneous manifestations. A thorough understanding of its metabolic pathway, coupled with reliable quantification methods, is essential for both clinical diagnostics and research in endocrinology and dermatology. Furthermore, elucidating the downstream signaling events triggered by androgens in target tissues is crucial for the development of novel therapeutic strategies for conditions such as hirsutism and androgenetic alopecia. This guide serves as a foundational resource for professionals engaged in the study and management of disorders related to peripheral androgen metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Androgen sulfate and glucuronide conjugates in nonhirsute and hirsute women with polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serum levels of 3alpha-androstanediol glucuronide in young women with polycystic ovary syndrome, idiopathic hirsutism and in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serum levels of 3alpha-androstanediol glucuronide in hirsute and non hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Normal and elevated 3 alpha-androstanediol glucuronide concentrations in women with various causes of hirsutism and its correlation with degree of hirsutism and androgen levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Androgen excess: a hallmark of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Androgen and Androgen Receptor in the Skin-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Meloside A Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

3-alpha-Androstanediol Glucuronide: An In-depth Technical Guide to its Role as a Marker of 5-alpha-Reductase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-alpha-Androstanediol glucuronide (3α-Adiol-G) is a key downstream metabolite of dihydrotestosterone (B1667394) (DHT) and serves as a crucial biomarker for peripheral androgen action and 5-alpha-reductase activity. This technical guide provides a comprehensive overview of the biochemical pathway leading to 3α-Adiol-G formation, its clinical significance in various androgen-dependent conditions, and detailed experimental protocols for its quantification and the assessment of 5-alpha-reductase activity. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 3α-Adiol-G as a marker in their studies.

Introduction

Androgens play a pivotal role in the development and physiology of various tissues. The conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT), is a critical step in mediating androgenic effects in many target tissues, such as the skin, hair follicles, and prostate. This conversion is catalyzed by the enzyme 5-alpha-reductase.[1] Consequently, the activity of 5-alpha-reductase is a key determinant of local androgen action. This compound (3α-Adiol-G) is a major metabolite of DHT, and its circulating levels are considered a reliable indirect measure of peripheral 5-alpha-reductase activity.[1][2] This makes 3α-Adiol-G a valuable biomarker in the investigation and management of conditions characterized by excess androgen action, such as hirsutism, polycystic ovary syndrome (PCOS), and benign prostatic hyperplasia (BPH).[3]

Biochemical Pathway of 3α-Androstanediol Glucuronide Formation

The synthesis of 3α-Adiol-G is the culmination of a series of enzymatic reactions that begin with testosterone. The pathway is a critical component of androgen metabolism and is particularly active in peripheral tissues.

The primary steps in the formation of 3α-Adiol-G are as follows:

-

Conversion of Testosterone to Dihydrotestosterone (DHT): The enzyme 5-alpha-reductase catalyzes the reduction of testosterone to DHT. This is the rate-limiting step and the primary point of regulation for peripheral androgen action.[1]

-

Reduction of DHT to 3-alpha-Androstanediol: DHT is then converted to 3-alpha-androstanediol (3α-Adiol) by the enzyme 3-alpha-hydroxysteroid dehydrogenase (3α-HSD).[3]

-

Glucuronidation of 3-alpha-Androstanediol: Finally, 3α-Adiol is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase to form 3α-Adiol-G.[1] This conjugation step increases the water solubility of the steroid, facilitating its excretion.

Biochemical pathway of 3α-Androstanediol Glucuronide formation.

Clinical Significance of 3α-Androstanediol Glucuronide

Elevated levels of 3α-Adiol-G are indicative of increased peripheral androgen metabolism and are associated with several clinical conditions.

Hirsutism and Polycystic Ovary Syndrome (PCOS)

Hirsutism, the excess growth of terminal hair in women in a male-like pattern, is a common symptom of hyperandrogenism. In many cases, particularly in idiopathic hirsutism and PCOS, circulating levels of androgens like testosterone may be within the normal range. However, increased 5-alpha-reductase activity in the hair follicles leads to enhanced local conversion of testosterone to DHT, resulting in elevated 3α-Adiol-G levels.[4][5] Therefore, measuring 3α-Adiol-G can be a more sensitive marker of peripheral androgen excess in these conditions.[4]

Monitoring Therapeutic Response

Serum 3α-Adiol-G levels can be used to monitor the efficacy of treatments aimed at reducing androgen action, such as 5-alpha-reductase inhibitors (e.g., finasteride (B1672673), dutasteride) and androgen receptor blockers (e.g., spironolactone).[6][7][8] A significant decrease in 3α-Adiol-G levels following treatment indicates a successful reduction in peripheral androgen metabolism and often correlates with clinical improvement.[7]

Quantitative Data

The following tables summarize representative quantitative data on 3α-Adiol-G levels in various populations and in response to therapeutic interventions.

Table 1: Serum 3α-Androstanediol Glucuronide Levels in Women with Hirsutism and PCOS

| Group | N | Mean 3α-Adiol-G (nmol/L) ± SD | p-value vs. Controls |

| Normal Controls | 28 | 2.9 ± 0.94 | - |

| Idiopathic Hirsutism | 17 | 5.8 ± 4.8 | <0.001 |

| PCOS (Hirsute) | 18 | 5.5 ± 3.5 | <0.01 |

| Increased Adrenal Androgen Production | 14 | 7.7 ± 7.5 | <0.001 |

Data adapted from a study on hirsute females.[9]

Table 2: Effect of 5-alpha-Reductase Inhibitors on Serum 3α-Androstanediol Glucuronide Levels in Men

| Treatment | Duration | N | Mean % Change in 3α-Adiol-G from Baseline |

| Finasteride (5 mg/day) | 1 month | 53 | -75.7% |

| Finasteride (5 mg/day) | 12 months | 53 | ~-75% |

| Dutasteride (0.5 mg/day) | 2 weeks | - | ~-85% (DHT reduction) |

| Dutasteride (0.5 mg/day) | 4 months | - | ~-90% (DHT reduction) |

Data adapted from studies on men at risk for prostate cancer and with benign prostatic hyperplasia.[7][10][11]

Table 3: Correlation of Serum 3α-Androstanediol Glucuronide with Other Androgens in Hirsute Women

| Correlating Androgen | Correlation Coefficient (r) | p-value |

| Dehydroepiandrosterone (DHEA) | 0.41 | <0.01 |

| DHEA Sulfate (DHEAS) | 0.44 | <0.01 |

| Androstenedione | 0.15 | Not Significant |

| Testosterone | 0.19 | Not Significant |

Data adapted from a study on hirsute females.[9]

Experimental Protocols

Accurate measurement of 3α-Adiol-G and 5-alpha-reductase activity is crucial for research and clinical applications. The following sections provide detailed methodologies for key experiments.

Quantification of 3α-Androstanediol Glucuronide

ELISA is a common and relatively straightforward method for quantifying 3α-Adiol-G in serum or plasma.

Experimental workflow for 3α-Androstanediol Glucuronide ELISA.

Protocol:

-

Sample Collection and Preparation:

-

Collect whole blood in a serum separator tube.

-

Allow the blood to clot at room temperature.

-

Centrifuge at 1000-2000 x g for 10 minutes.

-

Aspirate the serum and store at -20°C or below if not assayed immediately.

-

-

Assay Procedure (based on a competitive ELISA kit):

-

Bring all reagents and samples to room temperature.

-

Pipette standards, controls, and samples into the appropriate wells of the antibody-coated microplate.

-

Add the enzyme-labeled 3α-Adiol-G (e.g., HRP-conjugate) to each well.

-

Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding.

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution (e.g., TMB) to each well.

-

Incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for color development. The color intensity is inversely proportional to the amount of 3α-Adiol-G in the sample.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 3α-Adiol-G in the samples by interpolating their absorbance values on the standard curve.

-

RIA is a highly sensitive and specific method for the quantification of 3α-Adiol-G.

Protocol:

-

Sample Preparation: Similar to ELISA, serum is the preferred sample type.

-

Assay Procedure (based on a competitive RIA kit):

-

Pipette standards, controls, and samples into labeled tubes.

-

Add radiolabeled 3α-Adiol-G (e.g., ¹²⁵I-labeled) to each tube.

-

Add the specific antibody to each tube.

-

Incubate to allow for competitive binding.

-

Add a precipitating reagent (e.g., a second antibody) to separate the antibody-bound fraction from the free fraction.

-

Centrifuge the tubes and decant the supernatant.

-

Measure the radioactivity of the pellet using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled 3α-Adiol-G in the sample.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.

-

Determine the concentration of 3α-Adiol-G in the samples from the standard curve.

-

Measurement of 5-alpha-Reductase Activity

5-alpha-reductase activity can be measured in various tissues, including skin fibroblasts and prostate tissue homogenates.

This method measures the conversion of radiolabeled testosterone to its 5-alpha-reduced metabolites.

Workflow for Radiometric 5α-Reductase Assay in Fibroblasts.

Protocol:

-

Cell Culture:

-

Culture human skin fibroblasts in appropriate media until confluent.[12]

-

-

Incubation:

-

Incubate the confluent cell monolayers with a medium containing a known concentration of radiolabeled testosterone (e.g., [³H]-testosterone).[12]

-

-

Steroid Extraction:

-

After incubation, collect the medium and extract the steroids using an organic solvent (e.g., ethyl acetate).

-

-

Chromatography:

-

Separate the testosterone and its metabolites (including DHT) using thin-layer chromatography (TLC).[13]

-

-

Quantification:

-

Scrape the portions of the TLC plate corresponding to testosterone and DHT and measure the radioactivity using a liquid scintillation counter.

-

-

Calculation:

-

Calculate the 5-alpha-reductase activity as the percentage of testosterone converted to DHT per unit of protein per unit of time.

-

This method offers a non-radioactive alternative for measuring 5-alpha-reductase activity.

Protocol:

-

Enzyme Source Preparation:

-

Prepare a microsomal fraction from tissue homogenates (e.g., rat liver or prostate).

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing the microsomal fraction, NADPH (as a cofactor), and testosterone.

-

-

Enzymatic Cycling:

-

After the 5-alpha-reductase reaction, measure the formed 5-alpha-reduced metabolites (DHT and 3α-Adiol) using an enzymatic cycling reaction with 3α-hydroxysteroid dehydrogenase, thionicotinamide-adenine dinucleotide (thio-NAD), and NADH.

-

-

Measurement:

-

The 5-alpha-reductase activity is proportional to the accumulation of thio-NADH, which can be measured spectrophotometrically at 400 nm.

-

Conclusion

This compound is a valuable and sensitive biomarker of peripheral 5-alpha-reductase activity. Its measurement provides crucial insights into local androgen metabolism in various physiological and pathological states. The methodologies outlined in this guide offer robust and reliable approaches for the quantification of 3α-Adiol-G and the assessment of 5-alpha-reductase activity, thereby facilitating further research and the development of targeted therapies for androgen-dependent disorders. For drug development professionals, monitoring 3α-Adiol-G levels can be instrumental in evaluating the pharmacodynamic effects of novel 5-alpha-reductase inhibitors and other anti-androgen compounds.

References

- 1. immunotech.cz [immunotech.cz]

- 2. The effects of two doses of spironolactone on serum androgens and anagen hair in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Alpha Androstanediol-G | Rupa Health [rupahealth.com]

- 4. Serum levels of 3alpha-androstanediol glucuronide in hirsute and non hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serum levels of 3alpha-androstanediol glucuronide in young women with polycystic ovary syndrome, idiopathic hirsutism and in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Associations of serum sex steroid hormones and 5α-androstane-3α,17β-diol glucuronide concentrations with prostate cancer risk among men treated with finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of finasteride on serum levels of androstenedione, testosterone and their 5α-reduced metabolites in men at risk for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Normal and elevated 3 alpha-androstanediol glucuronide concentrations in women with various causes of hirsutism and its correlation with degree of hirsutism and androgen levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dutasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Dihydrotestosterone stimulates 5 alpha-reductase activity in pubic skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5 alpha-reductase activity in cultured human dermal papilla cells from beard compared with reticular dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Relevance of Circulating 3-alpha-Androstanediol Glucuronide: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Circulating 3-alpha-androstanediol glucuronide (3α-diol G) is a significant downstream metabolite of potent androgens, primarily dihydrotestosterone (B1667394) (DHT). Its concentration in the bloodstream is widely regarded as a key biomarker of peripheral androgen action, reflecting the activity of 5α-reductase in target tissues such as the skin and hair follicles. This technical guide provides a comprehensive overview of the physiological relevance of 3α-diol G, its metabolic pathways, and its clinical significance in various androgen-dependent conditions. Detailed experimental protocols for its quantification and illustrative diagrams of associated signaling pathways are presented to support further research and drug development in this area.

Introduction

3α-Androstanediol glucuronide (5α-androstane-3α,17β-diol glucuronide) is a C19 steroid that serves as a major metabolite of dihydrotestosterone (DHT).[1] Unlike its potent androgen precursors, 3α-diol G itself does not appear to have significant direct androgenic effects. Its primary physiological relevance lies in its role as a stable, circulating marker that integrates the metabolic activity of androgens in peripheral tissues.[2][3] Elevated levels of 3α-diol G are often associated with conditions of peripheral hyperandrogenism, such as hirsutism, polycystic ovary syndrome (PCOS), and androgenetic alopecia, even when circulating levels of testosterone (B1683101) and other androgens are within the normal range.[2][4] This makes the measurement of 3α-diol G a valuable tool in the clinical assessment and monitoring of these conditions.

Metabolism and Synthesis of this compound

The synthesis of 3α-diol G is the culmination of a series of enzymatic conversions of androgens in peripheral tissues. The metabolic pathway is as follows:

-

Testosterone Conversion: Testosterone, the primary circulating androgen, is converted to the more potent dihydrotestosterone (DHT) by the enzyme 5α-reductase. This conversion occurs primarily in androgen target tissues like the skin, hair follicles, and prostate.

-

DHT Reduction: DHT is then irreversibly reduced to 3α-androstanediol (3α-diol) by the action of 3α-hydroxysteroid dehydrogenase (3α-HSD).

-

Glucuronidation: Finally, 3α-androstanediol undergoes glucuronidation, a process that attaches a glucuronic acid molecule, rendering the steroid more water-soluble for excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting molecule is 3α-androstanediol glucuronide (3α-diol G).

This metabolic cascade effectively inactivates potent androgens at the tissue level, and the resulting 3α-diol G is released into circulation.

Metabolic Pathway of 3α-Androstanediol Glucuronide Synthesis.

Quantitative Data on Circulating this compound Levels

The circulating concentration of 3α-diol G varies depending on sex, age, and the presence of androgen-related disorders. The following tables summarize representative quantitative data from various studies.

Table 1: Serum 3α-Androstanediol Glucuronide Levels in Healthy Adults

| Population | Mean ± SD (ng/dL) | Reference Range (ng/dL) | Method |

| Adult Males | - | 425 - 3230 | ELISA[5][6] |

| Adult Females | - | 77 - 940 | ELISA[5][6] |

| Normal Women (Follicular Phase) | 119 ± 37 | - | RIA[2] |

| Prepubertal Children | - | 10 - 60 | RIA[7] |

Table 2: Serum 3α-Androstanediol Glucuronide Levels in Women with Androgen-Related Disorders

| Condition | Mean ± SD (ng/dL) | Population | Method |

| Idiopathic Hirsutism | 487 ± 192 | 28 women | RIA[2] |

| Polycystic Ovary Syndrome (PCOS) - Hirsute | Significantly higher than controls | 45 women | Not specified[8] |

| PCOS - Non-hirsute | Higher than controls, but lower than hirsute PCOS | 40 women | Not specified[8] |

| PCOS | Significantly higher than controls | 31 women | RIA[9] |

| Idiopathic Hirsutism | No significant difference from PCOS group | 28 women | RIA[9] |

Table 3: Serum 3α-Androstanediol Glucuronide Levels in Men with Androgenetic Alopecia

| Condition | Mean ± SD (nmol/L) | Population |

| Premature Balding Men | 15.2 ± 1.6 | 10 men |

| Normal Men (Controls) | 29.8 ± 4.4 | 10 men |

Note: Conversion factor: 1 ng/mL = 2.13 nmol/L.[7]

Experimental Protocols for the Measurement of this compound

The quantification of 3α-diol G in serum or plasma is typically performed using immunoassays, primarily Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is a representative example based on commercially available competitive ELISA kits.

Principle: This is a competitive immunoassay where unlabeled 3α-diol G in the sample competes with a fixed amount of enzyme-labeled 3α-diol G for a limited number of binding sites on a microplate coated with a specific antibody. The amount of enzyme-labeled 3α-diol G bound to the antibody is inversely proportional to the concentration of 3α-diol G in the sample.

Materials:

-

Microplate pre-coated with anti-3α-diol G antibody

-

3α-diol G standards of known concentrations

-

3α-diol G-enzyme (e.g., HRP) conjugate

-

Assay buffer

-

Wash buffer concentrate

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., dilute sulfuric acid)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Precision pipettes and tips

-

Distilled or deionized water

Procedure:

-

Reagent Preparation: Prepare all reagents, including wash buffer and standards, according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.

-

Sample Collection and Preparation: Collect blood samples and separate serum. Samples can be stored at 2-8°C for short-term storage or frozen at -20°C or lower for long-term storage. Overnight fasting is preferred.[5][6]

-

Assay Procedure: a. Pipette a specific volume of standards, controls, and samples into the appropriate wells of the microplate. b. Add the 3α-diol G-enzyme conjugate to each well. c. Incubate the plate for a specified time and temperature (e.g., 60 minutes at room temperature) to allow for competitive binding. d. Wash the plate multiple times with the prepared wash buffer to remove any unbound components. e. Add the substrate solution to each well and incubate for a specified time (e.g., 15-20 minutes) at room temperature in the dark to allow for color development. f. Add the stop solution to each well to terminate the reaction.

-

Data Analysis: a. Measure the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of 3α-diol G in the samples by interpolating their absorbance values from the standard curve.

Radioimmunoassay (RIA) Protocol

This protocol is a representative example based on established RIA methodologies.

Principle: This is a competitive binding assay where unlabeled 3α-diol G in a sample competes with a known amount of radiolabeled (e.g., with ¹²⁵I) 3α-diol G for binding to a limited amount of a specific antibody. After separation of the antibody-bound and free radiolabeled 3α-diol G, the radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of unlabeled 3α-diol G in the sample.

Materials:

-

Specific antibody to 3α-diol G

-

Radiolabeled 3α-diol G (tracer)

-

3α-diol G standards of known concentrations

-

Assay buffer

-

Separating agent (e.g., second antibody or charcoal)

-

Gamma counter

-

Centrifuge

-

Vortex mixer

-

Precision pipettes and tips

Procedure:

-

Reagent Preparation: Prepare all reagents, including standards and dilutions of the tracer and antibody, according to established laboratory protocols.

-

Sample Collection and Preparation: Collect blood samples and separate serum or plasma. Store as described for ELISA.

-

Assay Procedure: a. Set up assay tubes for standards, controls, and samples. b. Pipette the assay buffer, standards/samples, and the specific antibody into the respective tubes. c. Add the radiolabeled 3α-diol G tracer to all tubes. d. Vortex the tubes and incubate for a specified time and temperature (e.g., overnight at 4°C) to allow for competitive binding to reach equilibrium. e. Add the separating agent to precipitate the antibody-bound fraction. f. Centrifuge the tubes to pellet the precipitate. g. Decant or aspirate the supernatant (free fraction).

-

Data Analysis: a. Measure the radioactivity of the pellet (bound fraction) in a gamma counter. b. Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. c. Determine the concentration of 3α-diol G in the samples by interpolating their percentage of bound radioactivity from the standard curve.

General Experimental Workflow for Immunoassay of 3α-diol G.

Signaling Pathways and Physiological Role

The physiological relevance of 3α-diol G is intrinsically linked to the signaling pathway of its precursor, DHT. DHT is the most potent natural androgen and exerts its effects by binding to the androgen receptor (AR), a ligand-activated transcription factor.

Androgen Receptor Signaling Pathway:

-

Ligand Binding: In the cytoplasm, DHT binds to the ligand-binding domain of the AR, which is complexed with heat shock proteins (HSPs).

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR molecules then form homodimers.

-

Nuclear Translocation: The AR homodimers translocate into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, initiates the transcription of genes involved in androgen-mediated physiological responses, such as hair growth and sebaceous gland activity.

As 3α-diol G is a downstream, inactive metabolite of DHT, its circulating levels serve as an integrated measure of the flux through this potent androgen signaling pathway at the tissue level. Elevated 3α-diol G suggests increased 5α-reductase activity and, consequently, enhanced local production and action of DHT.

Androgen Receptor Signaling Pathway.

Clinical Significance and Applications

The measurement of circulating 3α-diol G has several important clinical applications, particularly in the evaluation of androgen excess disorders in women.

-

Hirsutism: In women with excessive terminal hair growth (hirsutism), elevated 3α-diol G levels can indicate increased peripheral androgen action, even when serum testosterone levels are normal. This is particularly relevant in cases of idiopathic hirsutism, where the primary abnormality is thought to be increased 5α-reductase activity in the hair follicles.[2] The measurement of 3α-diol G can also be useful in monitoring the response to anti-androgen therapy.[2]

-

Polycystic Ovary Syndrome (PCOS): Women with PCOS often exhibit hyperandrogenism. While elevated testosterone is a common finding, some women with PCOS may have normal testosterone but elevated 3α-diol G, suggesting a significant contribution of peripheral androgen metabolism to their clinical presentation.[8][9]

-

Androgenetic Alopecia: In female pattern hair loss, 3α-diol G levels may be elevated, reflecting increased androgen action at the level of the hair follicle, which contributes to hair miniaturization.[10] In men with premature balding, some studies have reported lower levels of 3α-diol G compared to controls, suggesting a more complex relationship in this population.[10]

-

Congenital Adrenal Hyperplasia (CAH): In patients with CAH, a group of genetic disorders affecting adrenal steroidogenesis, 3α-diol G levels can serve as a useful marker of integrated adrenal androgen secretion and can be used to monitor the adequacy of glucocorticoid replacement therapy.[11]

-

5α-Reductase Deficiency: In individuals with this rare genetic condition, which impairs the conversion of testosterone to DHT, circulating levels of 3α-diol G are markedly decreased.[12]

Diagnostic Workflow for Hirsutism Incorporating 3α-diol G.

Conclusion

Circulating this compound is a clinically valuable biomarker that provides a window into peripheral androgen metabolism. Its measurement can aid in the diagnosis and management of a range of androgen-dependent conditions, particularly in instances where circulating androgen precursor levels do not fully explain the clinical phenotype. For researchers and drug development professionals, understanding the physiological relevance of 3α-diol G is crucial for elucidating the mechanisms of androgen action in target tissues and for developing novel therapeutic strategies for androgen-related disorders. The standardized and accurate measurement of this metabolite, using robust techniques such as ELISA and RIA, will continue to be a cornerstone of both clinical and research endeavors in endocrinology.

References

- 1. 3-Alpha Androstanediol-G | Rupa Health [rupahealth.com]

- 2. Clinical usefulness of plasma androstanediol glucuronide measurements in women with idiopathic hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Androstanediol glucuronide - Wikipedia [en.wikipedia.org]

- 4. Serum levels of 3alpha-androstanediol glucuronide in hirsute and non hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 6. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Serum levels of 3alpha-androstanediol glucuronide in young women with polycystic ovary syndrome, idiopathic hirsutism and in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alterations in androgen conjugate levels in women and men with alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serum 3 alpha-androstanediol glucuronide measurements in sexually mature women with congenital adrenal hyperplasia during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Decreased 3 alpha-androstanediol glucuronide levels in plasma and random urines in male pseudohermaphroditism caused by 5 alpha-reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Determinants of 3α-Androstanediol Glucuronide Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Androstanediol glucuronide (3α-diol G) is a major circulating metabolite of dihydrotestosterone (B1667394) (DHT) and is considered a key biomarker of peripheral androgen action.[1][2] Its levels are often correlated with conditions of excess androgen, such as hirsutism and polycystic ovary syndrome (PCOS), and may also have implications in prostate cancer.[1] The formation of 3α-diol G is the final step in the inactivation and excretion of potent androgens. This process is heavily influenced by the enzymatic activity of several proteins, and genetic variations within the genes encoding these enzymes can lead to significant inter-individual differences in 3α-diol G levels. This guide provides a comprehensive overview of the core genetic determinants influencing 3α-diol G concentrations, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Core Genetic Determinants

The primary enzymes involved in the metabolic pathway leading to 3α-diol G are from the Aldo-Keto Reductase (AKR) and UDP-glucuronosyltransferase (UGT) superfamilies. Specifically, AKR1C2 and the UGT2B subfamily, including UGT2B15 and UGT2B17, play pivotal roles.[3][4]

UDP-Glucuronosyltransferase (UGT) Family

The UGT enzymes are responsible for the glucuronidation of androgens, a process that increases their water solubility and facilitates their excretion.[5] Polymorphisms in the genes encoding these enzymes can significantly alter their activity, thereby impacting the levels of circulating androgen glucuronides.

The UGT2B15 enzyme is involved in the glucuronidation of androgens. A common polymorphism, D85Y (rs1902023), has been shown to affect its enzymatic activity.[1][6]

UGT2B17 is a key enzyme in the glucuronidation of androgens and their metabolites.[7] A well-studied deletion polymorphism, where the entire UGT2B17 gene is absent, leads to a significant reduction in glucuronidation capacity.[2][8]